Venalstonine
Description
Structure
2D Structure
Properties
CAS No. |
5001-20-7 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7,14-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-7,15,18,22H,8-13H2,1H3 |
InChI Key |
ZHVZVHMDHAWEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC23CCC14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Venalstonine can be synthesized through a series of chemical reactions starting from simpler indole derivatives. One common synthetic route involves the cyclization of dehydrosecodine, catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase . This reaction is redox-neutral and forms a radical intermediate, which is further cyclized by hydrolase 2 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, such as Vinca erecta and Vinca herbacea . The extraction process includes solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Reaction Conditions for VNS Activity
The activity of VNS depends on cofactors and substrates:
| α-Ketoglutarate (mM) | Ascorbate (mM) | FeSO₄ (μM) | VNS Pre-incubated with FeSO₄ | Relative Activity (%) |
|---|---|---|---|---|
| 0.2 | 7.5 | 0 | YES | 104 |
| 0.5 | 7.5 | 0 | YES | 100* |
| 0.5 | 0 | 0 | YES | 0 |
| 0.5 | 7.5 | 0 | NO | 59 |
| 0.5 | 7.5 | 2 | YES | 239 |
Standard conditions: 0.5 mM α-ketoglutarate, 7.5 mM ascorbate, 2 μM FeSO₄, and VNS pre-incubated with FeSO₄ .
Mechanistic Insights
-
Radical-mediated cyclization : VNS generates a radical intermediate (C19 for vindolinines, C18 for venalstonine) via a redox-neutral process. This contrasts with typical Fe/2OG dioxygenase reactions, which involve hydroxylation .
-
Deuterium incorporation : Experiments using D₂O revealed incorporation of one deuterium into this compound, confirming water’s role in the reaction .
-
Threonate formation : Ascorbate is oxidized to threonate during the reaction, suggesting it acts as an electron donor .
Enzyme Specificity and Substrate Flexibility
-
Substrate flexibility : VNS accepts dehydrosecodine generated by either DPAS or GS, demonstrating cross-enzyme compatibility .
-
Hydrolase dependence : HL2 and HL4, but not HL1 or HL3, effectively cyclize the VNS-generated radical to form this compound .
Comparative Analysis
This compound’s biosynthesis differs from tabersonine’s due to VNS’s intervention:
| Feature | This compound Pathway | Tabersonine Pathway |
|---|---|---|
| Key enzyme | VNS | HL2/HL4 (without VNS) |
| Intermediate | Radical from dehydrosecodine | Dehydrosecodine (non-radical) |
| Product | This compound + vindolinines | Tabersonine |
| Reaction type | Redox-neutral radical cyclization | Cycloaddition |
In Vivo Validation
Virus-induced gene silencing (VIGS) experiments in C. roseus demonstrated a 95% reduction in this compound levels when VNS was silenced, confirming its critical role .
This compound’s formation highlights the complexity of MIA biosynthesis, where Fe/2OG dioxygenases enable metabolic diversification through non-canonical radical chemistry. Further studies could explore homologous enzymes in other plants to explain the broader distribution of this compound derivatives .
Scientific Research Applications
Venalstonine is a monoterpenoid indole alkaloid (MIA) that can be derived from plants . It is similar in structure to the aspidosperma-type MIA tabersonine, but differs by the addition of a C2-C18 bridge, lacking a stereocenter on C18 or C19 . Research has been conducted on the biosynthesis and potential applications of this compound, as discussed below.
Biosynthesis of this compound
This compound is produced through a redox-neutral reaction catalyzed by vindolinine synthase (VNS), an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase . This enzyme utilizes the co-substrates α-ketoglutarate and O2, along with the unstable intermediate dehydrosecodine, to generate a radical intermediate. This intermediate is then cyclized by C. roseus hydrolase 2/tabersonine synthase (HL2/TabS) or hydrolase 4 (HL4) to form this compound, along with two diastereomeric vindolinines .
VNS is involved in the production of 19 S/R-vindolinine in planta. Virus-induced gene silencing (VIGS) experiments have confirmed VNS function in C. roseus. When VNS transcript levels were silenced by 93%, the levels of 19 R- and 19 S-vindolinine in the leaves of VNS-silenced plants were reduced by 95% compared to empty vector controls .
Tables
The following tables show the effects of key components involved in this compound biosynthesis:
| α-keto-glutarate (mM) | Ascorbate (mM) | FeSO4 (μM) | VNS pre-incubated with 2 μM FeSO4 | Relative activity (%) |
|---|---|---|---|---|
| 0 | 7.5 | 0 | YES | 0 |
| 0.2 | 104 | |||
| 0.5 | 100 | |||
| 2 | 86 | |||
| 0.5 | 0 | 0 | YES | 0 |
| 0.5 | 34 | |||
| 7.5 | 100 | |||
| 20 | 47 | |||
| 0.5 | 7.5 | 0 | NO | 59 |
| 2 | NO | 231 | ||
| 10 | NO | 249 | ||
| 2 | YES | 239 |
Relative activity is defined as the relative amounts of vindolinine epimers and this compound produced in other conditions when compared to the standard reaction in 1 hr reaction time .
Case Studies
There are no case studies in the search results.
Mechanism of Action
Venalstonine exerts its effects through interactions with various molecular targets and pathways. The compound’s mechanism of action involves the formation of a radical intermediate during its biosynthesis, which is further cyclized to produce the active compound . This process is catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase and hydrolase 2 .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural and spectral distinctions
Key Observations :
Mechanistic Insight :
Ecological Distribution and Pharmacological Activity
Q & A
Q. What are the established laboratory protocols for synthesizing and characterizing Venalstonine?
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
Q. What experimental designs are recommended for establishing this compound’s baseline pharmacological activity?
- Methodological Answer: Conduct dose-response studies in cell-based assays (e.g., IC determination) with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity. Report statistical methods (e.g., nonlinear regression for curve fitting) and raw data in supplementary tables .
Advanced Research Questions
Q. How should conflicting reports about this compound’s mechanism of action be systematically analyzed?
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer: Perform pharmacokinetic profiling (e.g., bioavailability, half-life) to identify absorption barriers. Use proteomics or metabolomics to assess target engagement in vivo. Design bridging studies with tiered endpoints:
Confirm target binding via SPR or ITC.
Evaluate tissue distribution using radiolabeled this compound.
Q. How can computational modeling improve this compound’s structure-activity relationship (SAR) studies?
- Methodological Answer: Apply molecular dynamics simulations to predict binding affinities for this compound analogs. Validate models with experimental IC values and crystallographic data (e.g., PDB entries). Use QSAR tables to highlight critical substituents (e.g., logP, hydrogen-bond donors) .
Guidelines for Data Reporting
- Synthesis & Characterization: Follow Beilstein Journal guidelines for experimental reproducibility (e.g., solvent purity, instrument specifications) .
- Pharmacological Data: Adopt NIH standards for rigor (e.g., blinding, sample-size justification) .
- Contradiction Analysis: Use PRISMA frameworks for systematic reviews and meta-analyses .
Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals with stringent peer-review processes (e.g., Pharmaceutical Research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

